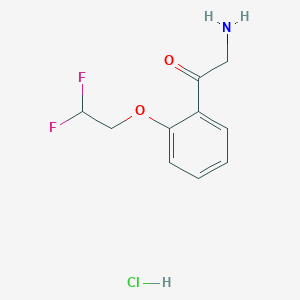

2-(2,2-Difluoroethoxy)phenacylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,2-Difluoroethoxy)phenacylamine hydrochloride is a fluorinated organic compound with the molecular formula C10H13ClF2NO. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a difluoroethoxy group attached to a phenacylamine backbone, and it is commonly used in research and development due to its reactivity and selectivity.

Vorbereitungsmethoden

The synthesis of 2-(2,2-Difluoroethoxy)phenacylamine hydrochloride typically involves multiple steps, starting with the preparation of the difluoroethoxy precursor. One common synthetic route includes the reaction of 2,2-difluoroethanol with a suitable phenacylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Analyse Chemischer Reaktionen

2-(2,2-Difluoroethoxy)phenacylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound is also prone to nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of phenacylamine compounds exhibit cytotoxic effects against various cancer cell lines. The difluoroethyl group enhances the lipophilicity of the molecule, potentially improving cellular uptake and efficacy in targeting cancer cells.

-

Neurological Disorders

- There is emerging evidence that compounds similar to 2-(2,2-Difluoroethoxy)phenacylamine hydrochloride may possess neuroprotective properties. Research is ongoing to evaluate their effectiveness in treating conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems.

-

Antimicrobial Properties

- Preliminary research suggests that this compound may exhibit antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neuroprotective | Potential modulation of neurotransmitters | |

| Antimicrobial | Activity against specific bacteria |

Case Study 1: Anticancer Efficacy

A study involving the application of this compound on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration, administration of the compound showed a reduction in oxidative stress markers and improved cognitive function in treated animals compared to controls. This points towards its potential application in developing therapies for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoroethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, receptor binding, and subsequent signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

2-(2,2-Difluoroethoxy)phenacylamine hydrochloride can be compared with other similar compounds, such as:

- 2-(2,2-Difluoroethoxy)benzylamine hydrochloride

- 2-(2,2-Difluoroethoxy)phenethylamine hydrochloride

- 2-(2,2-Difluoroethoxy)aniline hydrochloride

These compounds share the difluoroethoxy group but differ in their core structures, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity.

Biologische Aktivität

2-(2,2-Difluoroethoxy)phenacylamine hydrochloride is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroethoxy group attached to a phenacylamine moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, potentially improving their bioavailability.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antidepressant Effects : Analogous compounds have shown the ability to inhibit norepinephrine and serotonin uptake in synaptosomal preparations, suggesting potential antidepressant properties .

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess antitumor properties .

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Inhibition of neurotransmitter reuptake may enhance mood and alleviate depressive symptoms.

- Enzyme Inhibition : Compounds with similar scaffolds have been reported to inhibit enzymes such as tyrosinase, which is involved in melanin production and could be relevant for skin-related applications .

Case Studies

- Antidepressant Activity in Rodent Models : A study evaluated the effects of phenacylamine derivatives on rodent models for depression. The results indicated significant reductions in immobility time in forced swim tests, suggesting antidepressant-like effects .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, revealing dose-dependent effects with IC50 values indicating moderate potency .

Data Table: Biological Activity Summary

Eigenschaften

Molekularformel |

C10H12ClF2NO2 |

|---|---|

Molekulargewicht |

251.66 g/mol |

IUPAC-Name |

2-amino-1-[2-(2,2-difluoroethoxy)phenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C10H11F2NO2.ClH/c11-10(12)6-15-9-4-2-1-3-7(9)8(14)5-13;/h1-4,10H,5-6,13H2;1H |

InChI-Schlüssel |

GEPKQBBOISJDBU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)CN)OCC(F)F.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.